Desacetylvinblastine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H56N4O8/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMPLJNOPCLANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H56N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Desacetylvinblastine: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, biological activity, and experimental methodologies related to the potent vinca alkaloid, Desacetylvinblastine.

This technical guide provides a comprehensive overview of this compound, a significant derivative of the anti-cancer agent vinblastine. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical identifiers, mechanism of action, and relevant experimental protocols.

Chemical Identity

This compound, a key metabolite and synthetic precursor in the vinca alkaloid family, is identified by the following chemical nomenclature and registration numbers.

| Identifier | Value | Reference |

| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate | [1] |

| CAS Number | 3352-69-0 | [2][3] |

Mechanism of Action: Microtubule Destabilization

This compound, like other vinca alkaloids, exerts its potent anti-cancer effects primarily through the disruption of microtubule dynamics.[4][5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism involves the binding of this compound to tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, leading to a net depolymerization of existing microtubules.[5][6] The disruption of the mitotic spindle, a microtubule structure essential for chromosome segregation during cell division, results in metaphase arrest and ultimately leads to apoptotic cell death.[4]

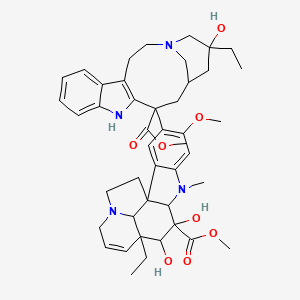

Caption: Signaling pathway of this compound leading to apoptosis.

In Vitro Anti-cancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC3 | Prostate Carcinoma | Data not available in a specific value, but activity is noted | [7] |

| HepG-2 | Liver Carcinoma | Data not available in a specific value, but activity is noted | [7] |

| HTB-26 | Breast Cancer | 10 - 50 | [8] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [8] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [8] |

Note: Specific IC50 values for this compound are not always explicitly reported in the provided search results; some references indicate general activity or provide ranges for related compounds.

Experimental Protocols

Microtubule Polymerization Assay (In Vitro)

This assay is fundamental to understanding the mechanism of action of tubulin-binding agents like this compound.

Objective: To determine the effect of this compound on the in vitro assembly of tubulin into microtubules.

Methodology:

-

Reagent Preparation:

-

Purified tubulin (e.g., from bovine brain) is reconstituted in a suitable buffer, such as G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol).[9]

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO).

-

GTP solution (1.0 mM final concentration) is prepared.[9]

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, the reaction mixture is prepared containing tubulin (e.g., 40 µM), G-PEM buffer, and GTP.[9]

-

Varying concentrations of this compound or a vehicle control (DMSO) are added to the wells.[10]

-

The plate is incubated at 37°C, and the absorbance at 340 nm or 350 nm is measured at regular intervals (e.g., every 60 seconds) for a defined period (e.g., one hour) using a microplate reader.[9][10]

-

-

Data Analysis:

-

The increase in absorbance over time corresponds to the polymerization of tubulin into microtubules.

-

The rate and extent of polymerization in the presence of this compound are compared to the vehicle control to determine the inhibitory effect.

-

Caption: Workflow for a typical microtubule polymerization assay.

Cell Viability Assay (e.g., MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Culture:

-

Cancer cells of interest are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Treatment:

-

Cells are treated with a range of concentrations of this compound or a vehicle control.

-

-

Incubation:

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

-

-

MTT Addition and Solubilization:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).

-

-

Absorbance Reading and Analysis:

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

-

Synthesis of this compound

This compound can be prepared by the selective deacetylation of vinblastine.

General Protocol:

-

Reaction Setup: Vinblastine is dissolved in a suitable solvent system, such as a mixture of dichloromethane and ethanol.[12]

-

Reagent Addition: An acylating agent, such as acetic anhydride, is added to the solution at a controlled temperature (e.g., 0°C).[12]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the reaction mixture is worked up through a series of extraction and washing steps. The crude product is then purified using chromatographic techniques, such as column chromatography, to isolate this compound.[12]

Disclaimer: This guide is intended for informational purposes for a research audience and does not constitute medical advice. The experimental protocols are generalized and may require optimization for specific laboratory conditions and research objectives.

References

- 1. 4-Deacetylvinblastine | C44H56N4O8 | CID 15575614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Desacetyl Vinblastine | 3352-69-0 [chemicalbook.com]

- 3. This compound | 3352-69-0 | DAA35269 | Biosynth [biosynth.com]

- 4. wjpls.org [wjpls.org]

- 5. researchgate.net [researchgate.net]

- 6. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0012674A2 - Process for the synthesis of vinblastine - Google Patents [patents.google.com]

The Natural Occurrence of Desacetylvinblastine in Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance due to its production of a wide array of terpenoid indole alkaloids (TIAs). Among these are the potent anticancer agents, vinblastine and vincristine. The biosynthesis of these complex dimeric alkaloids is a multi-step process involving several precursor molecules. One such crucial intermediate is desacetylvinblastine, a direct precursor to vinblastine. This technical guide provides an in-depth overview of the natural occurrence of this compound in C. roseus, including its biosynthesis, localization, and methodologies for its extraction and quantification. While quantitative data for many TIAs in C. roseus is available, specific quantification of the transient intermediate this compound is less common in the literature. However, its presence is inferred from the well-established biosynthetic pathway of vinblastine.

Biosynthesis of this compound

This compound is an intermediate in the final stages of vinblastine biosynthesis. The pathway to vinblastine involves the coupling of two monomeric alkaloids: catharanthine and vindoline. The formation of vindoline itself is a multi-enzyme process, with the final step being the acetylation of deacetylvindoline.

The key steps leading to the formation of vinblastine are:

-

Vindoline Biosynthesis: The biosynthesis of vindoline from the precursor tabersonine involves a series of enzymatic reactions. The penultimate step is the formation of deacetylvindoline from desacetoxyvindoline, a reaction catalyzed by the enzyme desacetoxyvindoline-4-hydroxylase (D4H).[1]

-

Formation of Vindoline: Deacetylvindoline is then acetylated to form vindoline by the enzyme deacetylvindoline-4-O-acetyltransferase (DAT).[1][2][3] This enzyme utilizes acetyl-CoA as the acetyl group donor.[2] The DAT enzyme is predominantly expressed in the young leaves of C. roseus.[1]

-

Coupling of Catharanthine and Vindoline: In a subsequent step, catharanthine and vindoline are coupled to form anhydrovinblastine.

-

Formation of this compound and Vinblastine: Anhydrovinblastine is then converted to this compound, which is finally acetylated to yield vinblastine.

The expression of genes encoding the enzymes involved in the later stages of vindoline and vinblastine biosynthesis, such as D4H and DAT, is often upregulated in response to various elicitors and environmental stresses, suggesting a dynamic regulation of the pathway.[2]

Quantitative Data on Related Alkaloids in Catharanthus roseus

While specific quantitative data for this compound is scarce in publicly available literature due to its nature as a transient intermediate, the concentrations of its precursor (vindoline) and the final product (vinblastine) have been reported in various studies. This data provides a context for the potential abundance of this compound.

| Plant Material | Alkaloid | Concentration (mg/g dry weight unless otherwise specified) | Extraction/Quantification Method | Reference |

| Leaves (Purple Variety) | Vinblastine | 0.732 | RP-HPLC | [4] |

| Leaves (White Variety) | Vinblastine | 0.589 | RP-HPLC | [4] |

| Leaves (Pink Variety) | Vinblastine | 0.492 | RP-HPLC | [4] |

| Leaves | Vindoline | 1.88 (after chitooligosaccharide elicitation) | HPLC | [5] |

| Leaves | Catharanthine | 3.14 (after chitooligosaccharide elicitation) | HPLC | [5] |

Experimental Protocols

Extraction of Indole Alkaloids (Adapted for this compound)

This protocol is adapted from established methods for the extraction of vindoline and other TIAs from C. roseus and is expected to be effective for the extraction of this compound.

Materials:

-

Fresh or dried leaves of Catharanthus roseus

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Tartaric acid solution (2%)

-

Ammonia solution (25%)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Sample Preparation: Air-dry fresh leaves in the shade and grind them into a fine powder.

-

Extraction:

-

Moisten the powdered leaf material with a sufficient amount of 2% tartaric acid solution for one hour.

-

Add methanol to the moistened powder and percolate for 24 hours. Repeat the percolation three times with fresh methanol.

-

Combine the methanolic extracts and concentrate under vacuum using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 2% tartaric acid solution.

-

Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.

-

Adjust the pH of the aqueous solution to approximately 9-10 with ammonia solution.

-

Extract the alkaline solution with dichloromethane multiple times until the aqueous layer is exhausted of alkaloids.

-

Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and filter.

-

-

Concentration: Evaporate the dichloromethane extract to dryness under vacuum to obtain the total alkaloid extract.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general approach for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method.

Materials and Instrumentation:

-

Total alkaloid extract

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or Ammonium acetate (for mobile phase)

-

Deionized water

-

This compound standard (if available)

-

HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample and Standard Preparation:

-

Dissolve a known amount of the total alkaloid extract in methanol.

-

Prepare a series of standard solutions of this compound (if available) of known concentrations in methanol.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program starting with a low percentage of mobile phase B and gradually increasing to elute compounds of increasing hydrophobicity.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Precursor and Product Ions: The specific m/z transitions for this compound would need to be determined, likely based on its molecular weight and fragmentation pattern. For this compound (C₄₄H₅₄N₄O₈), the protonated molecule [M+H]⁺ would be approximately m/z 767.4. Specific fragment ions would be identified by infusing a standard or from a high-resolution MS scan of the plant extract.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

-

Visualizations

Caption: Biosynthetic pathway of vindoline from tabersonine.

Caption: General workflow for extraction and analysis.

References

- 1. uniprot.org [uniprot.org]

- 2. Deacetylvindoline O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 3. Quantitative Determination of Vinblastine in Tissue Cultures of Catharanthus roseus by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method | Semantic Scholar [semanticscholar.org]

- 5. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation [mdpi.com]

Biosynthetic pathway of Desacetylvinblastine from catharanthine and vindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to desacetylvinblastine, a crucial intermediate in the synthesis of the potent anticancer agent vinblastine. The process commences with the enzymatic coupling of two monomeric indole alkaloids, catharanthine and vindoline, derived from the Madagascar periwinkle (Catharanthus roseus). This document details the enzymatic reactions, presents key quantitative data, and outlines experimental protocols for the synthesis and purification of the enzymes and products involved.

The Core Biosynthetic Pathway

The biosynthesis of this compound from catharanthine and vindoline is a multi-step process initiated by an oxidative coupling reaction, followed by reduction and hydration steps.

Enzymatic Coupling of Catharanthine and Vindoline

The initial and rate-limiting step in the formation of the dimeric alkaloid is the coupling of catharanthine and vindoline.[1] This reaction is catalyzed by a specific peroxidase, α-3',4'-anhydrovinblastine synthase (also referred to as CrPrx1), which is dependent on hydrogen peroxide (H₂O₂).[1][2] The reaction proceeds as follows:

-

Activation of Catharanthine: The peroxidase activates catharanthine, likely through the formation of a radical cation.

-

Nucleophilic Attack: The activated catharanthine undergoes a nucleophilic attack by vindoline.

-

Formation of an Iminium Intermediate: This reaction forms a transient iminium intermediate.

-

Reduction: The iminium intermediate is subsequently reduced to form the stable product, α-3',4'-anhydrovinblastine (AVLB).[1]

Conversion of α-3',4'-Anhydrovinblastine to this compound

Following its formation, α-3',4'-anhydrovinblastine undergoes a hydration reaction to yield this compound. This step involves the addition of a water molecule across the 15',20'-double bond of the anhydrovinblastine molecule. While the specific enzyme catalyzing this hydration in vivo has not been fully characterized, cell-free preparations of C. roseus have been shown to convert anhydrovinblastine into vinblastine, implying the presence of the necessary enzymatic machinery.[3]

Quantitative Data

The efficiency of the biosynthetic pathway can be evaluated through the kinetic parameters of the involved enzymes and the overall reaction yields.

Enzyme Kinetics

The following table summarizes the available kinetic data for the key enzymes in the pathway.

| Enzyme | Substrate | Km (µM) | Vmax | Specific Activity | Source Organism | Citation(s) |

| α-3',4'-Anhydrovinblastine Synthase | Catharanthine & Vindoline | N/A | N/A | 1.8 nkat/mg | Catharanthus roseus | [2] |

| Horseradish Peroxidase | Catharanthine | N/A | N/A | k₃ = 2.53 x 10³ M⁻¹s⁻¹ | Armoracia rusticana | [4] |

| Horseradish Peroxidase | Vindoline | N/A | N/A | k₃ = 3.57 x 10³ M⁻¹s⁻¹ | Armoracia rusticana | [4] |

| Deacetylvindoline-O-acetyltransferase (DAT) | Deacetylvindoline | 1.3 - 30 | 3.81 - 10.1 pmol/sec/mg | N/A | Catharanthus roseus | [5] |

| Deacetylvindoline-O-acetyltransferase (DAT) | Acetyl-CoA | 6.5 - 9.5 | 1.9 - 12.6 pmol/sec/mg | N/A | Catharanthus roseus | [5] |

N/A: Data not available in the reviewed literature.

Reaction Yields

The yield of the coupling reaction is a critical factor for the overall efficiency of this compound synthesis.

| Reaction | Catalyst/Conditions | Product | Yield/Conversion | Citation(s) |

| Coupling of Catharanthine and Vindoline | FeCl₃, followed by NaBH₄ reduction | Anhydrovinblastine | 90% conversion | [6] |

| Coupling of Catharanthine and Vindoline | Tris(4-bromophenyl)aminium hexachloroantimonate | Anhydrovinblastine | 85% yield | |

| Coupling and subsequent oxidation | Fe(III)-promoted, followed by Fe(III)-NaBH₄/air | Vinblastine | 40-43% yield | [5] |

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of α-3',4'-anhydrovinblastine and the purification of the catalyzing peroxidase from Catharanthus roseus.

Enzymatic Synthesis of α-3',4'-Anhydrovinblastine

This protocol describes a typical laboratory-scale enzymatic synthesis of AVLB using a purified peroxidase.

Materials and Reagents:

-

Catharanthine sulfate

-

Vindoline sulfate

-

α-3',4'-Anhydrovinblastine synthase (purified or a crude enzyme extract from C. roseus leaves)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 1 mM)

-

Sodium phosphate buffer (50 mM, pH 6.5)

-

Methanol

-

Chloroform

-

Sodium bicarbonate solution (5% w/v)

-

HPLC system with a C18 column

-

Spectrophotometer

Protocol:

-

Substrate Preparation: Prepare stock solutions of catharanthine sulfate and vindoline sulfate in 50 mM sodium phosphate buffer (pH 6.5).

-

Reaction Mixture: In a microcentrifuge tube, combine 500 µL of the catharanthine stock solution and 500 µL of the vindoline stock solution. Add the purified α-3',4'-anhydrovinblastine synthase to the mixture.

-

Initiation of Reaction: Start the reaction by adding 50 µL of the H₂O₂ solution to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.

-

Reaction Termination: Stop the reaction by adding 1 mL of a 1:1 (v/v) mixture of chloroform and 5% sodium bicarbonate solution. Vortex vigorously.

-

Extraction: Centrifuge the mixture to separate the phases. Carefully collect the lower organic (chloroform) phase containing the alkaloids.

-

Sample Preparation for Analysis: Evaporate the chloroform extract to dryness under a stream of nitrogen. Re-dissolve the residue in a known volume of methanol for HPLC analysis.

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% trifluoroacetic acid) to separate the products.

-

Quantification: Quantify the amount of α-3',4'-anhydrovinblastine produced by comparing the peak area to a standard curve of a known concentration of AVLB.

Purification of α-3',4'-Anhydrovinblastine Synthase from C. roseus

This protocol outlines a general procedure for the purification of the peroxidase responsible for AVLB synthesis from the leaves of Catharanthus roseus.[2]

Materials and Reagents:

-

Fresh or frozen C. roseus leaves

-

Liquid nitrogen

-

Extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing polyvinylpyrrolidone, and β-mercaptoethanol)

-

Ammonium sulfate

-

Dialysis tubing

-

Chromatography columns (e.g., Affinity chromatography, Gel filtration)

-

Protein concentration assay kit (e.g., Bradford assay)

-

SDS-PAGE equipment and reagents

Protocol:

-

Homogenization: Grind fresh or frozen C. roseus leaves to a fine powder in liquid nitrogen using a mortar and pestle.

-

Extraction: Suspend the powdered leaves in cold extraction buffer and stir for 30 minutes at 4°C.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to remove cell debris. Collect the supernatant.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to a certain saturation (e.g., 40-80%), stirring at 4°C. Collect the precipitate by centrifugation.

-

Dialysis: Re-suspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Affinity Chromatography: Load the dialyzed protein solution onto an affinity chromatography column (e.g., Concanavalin A-Sepharose) to bind glycoproteins, including peroxidases. Elute the bound proteins with a suitable sugar solution (e.g., methyl-α-D-mannopyranoside).

-

Gel Filtration Chromatography: Further purify the active fractions from the affinity chromatography step by gel filtration chromatography to separate proteins based on size.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

-

Activity Assay: Assay the fractions at each purification step for α-3',4'-anhydrovinblastine synthase activity as described in the previous protocol.

Conclusion

The biosynthesis of this compound from catharanthine and vindoline is a pivotal process in the production of the valuable anticancer drug vinblastine. The key enzymatic step, the peroxidase-catalyzed coupling to form α-3',4'-anhydrovinblastine, has been a subject of extensive research. While significant progress has been made in elucidating the pathway and developing synthetic and semi-synthetic production methods, further characterization of the enzymes involved, particularly the hydratase responsible for the conversion of anhydrovinblastine to this compound, will be crucial for optimizing the biotechnological production of these life-saving pharmaceuticals. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing this field.

References

- 1. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of the antitumour catharanthus alkaloids. Conversion of anhydrovinblastine into vinblastine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Desacetylvinblastine: A Pivotal Intermediate in the Evolution of Vinca Alkaloids

An In-depth Technical Guide on the Discovery, Historical Significance, and Core Scientific Data of Desacetylvinblastine

Introduction

This compound, a key derivative of the vinca alkaloid family, holds a significant position in the history of cancer chemotherapy. While not utilized as a frontline therapeutic agent itself, its discovery and subsequent study have been instrumental in the development of semi-synthetic vinca alkaloids with improved therapeutic profiles. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, historical importance, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Discovery and Historical Significance

The story of this compound is intrinsically linked to the discovery of the first vinca alkaloids, vinblastine and vincristine, from the Madagascar periwinkle, Catharanthus roseus. In the 1950s, independent research teams, including one led by Gordon H. Svoboda at Eli Lilly and Company, isolated these potent anti-cancer agents. Subsequent pharmacological studies revealed that vinblastine is extensively metabolized in the liver, with this compound being a primary metabolite.

The historical significance of this compound stems from two key areas:

-

A Biologically Active Metabolite: Early research indicated that this compound is not an inactive byproduct but possesses significant biological activity, in some cases even greater than the parent compound, vinblastine, on a weight basis. This discovery spurred further investigation into the structure-activity relationships of vinca alkaloids.

-

A Precursor for Semi-Synthetic Derivatives: The chemical structure of this compound, particularly the presence of a reactive hydroxyl group, made it an ideal starting material for the semi-synthesis of new vinca alkaloid analogs. The most notable of these is vindesine (this compound amide), which was developed with the aim of achieving a different spectrum of clinical activity and potentially reduced neurotoxicity compared to vincristine.[1][2][3] This marked a pivotal shift from relying solely on naturally occurring alkaloids to the strategic chemical modification of these complex molecules to enhance their therapeutic properties.

Mechanism of Action: Disruption of Microtubule Dynamics

Like other vinca alkaloids, this compound exerts its cytotoxic effects by interfering with the dynamics of microtubules.[4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

The mechanism can be summarized in the following steps:

-

Binding to Tubulin: this compound binds to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.

-

Inhibition of Polymerization: This binding inhibits the assembly of tubulin heterodimers into microtubules.[5]

-

Disruption of Mitotic Spindle: The inability to form functional microtubules prevents the formation of a proper mitotic spindle during cell division.

-

Metaphase Arrest: Consequently, cells are arrested in the metaphase of mitosis, as the chromosomes cannot be segregated correctly.

-

Induction of Apoptosis: Prolonged metaphase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The interaction of this compound with tubulin is a high-affinity binding event, leading to the potent anti-proliferative activity observed in cancer cells.[6]

Quantitative Data

| Parameter | This compound | Vinblastine | Vindesine (this compound amide) | Reference |

| Tubulin Binding Inhibition Constant (Ki) | 2 x 10⁻⁵ M | - | - | [6] |

| Inhibition of Microtubule Assembly (IC50) | ~1 µM | 0.178 ± 0.025 µM | 0.110 ± 0.007 µM | [4][7] |

| Comparative Cytotoxicity (in some cell lines) | More active than vinblastine on a weight basis | - | Similar efficacy to vincristine in some leukemia models, but more toxic | [2] |

| Acute Intravenous Toxicity (in mice and rats) | More toxic than vinblastine, less toxic than vincristine | Less toxic than this compound | More toxic than vinblastine, less toxic than vincristine | [1] |

Note: IC50 values are highly dependent on the cell line, assay conditions, and exposure time. The data presented here are for comparative purposes.

Experimental Protocols

Isolation and Purification of Vinca Alkaloids (General Protocol)

This protocol outlines the general steps for extracting and purifying vinca alkaloids from Catharanthus roseus leaves. The specific conditions may be optimized for the isolation of this compound.

a. Extraction:

-

Dried and powdered leaves of C. roseus are subjected to extraction with a suitable solvent system, often an acidified alcohol (e.g., ethanol/water/acetic acid).

-

The crude extract is then partitioned between an acidic aqueous phase and an organic solvent to remove non-alkaloidal components.

-

The pH of the aqueous phase is adjusted to be alkaline, and the alkaloids are extracted into an immiscible organic solvent (e.g., dichloromethane or benzene).

b. Purification:

-

The crude alkaloid mixture is subjected to column chromatography. Common stationary phases include alumina and silica gel.

-

Elution is performed with a gradient of organic solvents of increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired alkaloids.

-

Fractions containing this compound are pooled, and the solvent is evaporated.

-

Further purification can be achieved by recrystallization or preparative HPLC.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

a. Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., PIPES buffer with GTP and MgCl2)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

b. Method:

-

A solution of purified tubulin in cold polymerization buffer is prepared.

-

The test compound at various concentrations is added to the tubulin solution.

-

The mixture is transferred to a pre-warmed cuvette or microplate well at 37°C to initiate polymerization.

-

The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule formation.

-

The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle only).

-

The concentration of the compound that inhibits polymerization by 50% (IC50) can be determined from the dose-response curve.[8]

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Isolation and Purification

References

- 1. Toxicology of vindesine (desacetyl vinblastine amide) in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of toxicity and comparative therapeutic efficacy of vindesine-prednisone vs. vincristine-prednisone in children with acute lymphoblastic leukemia in relapse. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology, clinical efficacy and adverse effects of vindesine sulfate, a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Desacetylvinblastine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine is a significant vinca alkaloid, an analog and a primary metabolite of the potent anticancer agent, vinblastine. As a key intermediate in the synthesis of other vinca alkaloids and a subject of interest for the development of novel chemotherapeutics, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and an exploration of its mechanism of action through relevant signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in biological systems, guiding formulation development, and ensuring analytical accuracy.

| Property | Value | Source(s) |

| Molecular Formula | C44H56N4O8 | |

| Molecular Weight | 768.9 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 189 °C; Decomposes at 250 °C | |

| Solubility | Slightly soluble in water; Soluble in ethanol and chloroform. | |

| LogP (calculated) | 3.7 | |

| pKa (estimated) | 5.4 and 7.4 (based on vinblastine) |

Note on Discrepancies: Initial literature searches revealed conflicting data regarding the molecular formula and weight (C45H54N4O8 and ~794 g/mol ). However, reputable chemical databases and suppliers consistently report the formula as C44H56N4O8 with a molecular weight of approximately 768.9 g/mol , which is considered the accurate value. The melting point has been reported with some variation, indicating potential differences in experimental conditions or sample purity.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. Below are methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing the desired solvent (e.g., water, ethanol, chloroform).

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the supernatant from the solid.

-

Quantification: Carefully withdraw a known volume of the supernatant. Dilute the sample appropriately and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).

Principle: The retention time of a compound on a nonpolar stationary phase in a reversed-phase HPLC system is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.

Methodology:

-

System Preparation: Use a C18 column and a mobile phase typically consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with a range of known LogP values that bracket the expected LogP of this compound.

-

Sample Analysis: Dissolve this compound in a suitable solvent and inject it into the HPLC system.

-

Data Acquisition: Record the retention time (tR) for each standard and for this compound.

-

Calculation:

-

Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0, where t0 is the void time of the column.

-

Generate a calibration curve by plotting log(k) versus the known LogP values of the standards.

-

Determine the log(k) for this compound and use the calibration curve to interpolate its LogP value.

-

pKa Determination (Capillary Electrophoresis)

Principle: The electrophoretic mobility of an ionizable compound changes with the pH of the buffer. By measuring the mobility over a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Methodology:

-

Sample and Buffer Preparation: Prepare a stock solution of this compound and a series of background electrolytes (buffers) with a range of pH values.

-

Capillary Electrophoresis:

-

Sequentially fill the capillary with each buffer.

-

Inject a small plug of the sample solution.

-

Apply a voltage and record the electropherogram, noting the migration time of the analyte.

-

-

Mobility Calculation: Calculate the effective electrophoretic mobility (µeff) at each pH.

-

pKa Determination: Plot the effective mobility versus the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Mechanism of Action and Signaling Pathways

This compound, like other vinca alkaloids, exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. This interference with a fundamental cellular process ultimately leads to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

The primary molecular target of this compound is tubulin, the protein subunit of microtubules.

This compound binds to tubulin dimers, preventing their polymerization into microtubules. This disruption of microtubule assembly leads to a cascade of downstream cellular events.

Mitotic Arrest and Apoptosis Signaling

The inhibition of microtubule formation has profound consequences for dividing cells, leading to mitotic arrest and the activation of apoptotic pathways.

Pathway Description:

-

Inhibition of Tubulin Polymerization: this compound binds to tubulin, preventing the formation of functional microtubules.

-

Mitotic Arrest: The disruption of the mitotic spindle apparatus halts the cell cycle at the G2/M phase, a phenomenon known as mitotic arrest.

-

JNK Pathway Activation: Prolonged mitotic arrest can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.

-

Bcl-2 Family Modulation: The JNK pathway can, in turn, modulate the activity of the Bcl-2 family of proteins. This includes the inhibitory phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax.

-

Mitochondrial Dysfunction: The shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis.

-

Apoptosis: The activation of caspases culminates in the dismantling of the cell through programmed cell death, or apoptosis.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, essential for its application in research and drug development. The provided experimental protocols offer a foundation for the accurate and reproducible determination of its key characteristics. Furthermore, the elucidation of its mechanism of action, centered on the inhibition of tubulin polymerization and the subsequent induction of apoptosis, offers critical insights for its potential therapeutic applications. A comprehensive understanding of these fundamental properties and biological activities is indispensable for the continued exploration and utilization of this compound in the field of oncology.

Desacetylvinblastine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and biological activities of Desacetylvinblastine, a significant vinca alkaloid. The information is tailored for researchers, scientists, and professionals involved in drug development and cancer research.

Core Physicochemical and Biological Data

This compound is a natural derivative of vinblastine, a well-known chemotherapeutic agent. It serves as a crucial intermediate in the synthesis of other vinca alkaloids and is also an active metabolite of vinblastine.[1]

| Property | Value | Reference |

| Molecular Formula | C44H56N4O8 | [1][2][3] |

| Molecular Weight | 768.9 g/mol | [1][2] |

| Appearance | Off-White Solid | |

| Primary Mechanism | Tubulin Polymerization Inhibitor | [2] |

| Secondary Mechanism | Antiangiogenic | [4] |

Mechanism of Action: Dual-Pronged Antitumor Activity

This compound exerts its anticancer effects through two primary mechanisms: disruption of microtubule dynamics and inhibition of angiogenesis.

Inhibition of Tubulin Polymerization

Similar to other vinca alkaloids, this compound binds to tubulin, the fundamental protein component of microtubules. This binding disrupts the assembly of microtubules, which are essential for forming the mitotic spindle during cell division. The inhibition of microtubule formation leads to metaphase arrest in dividing cells, ultimately triggering apoptosis (programmed cell death).[2][5]

Logical Relationship: From Drug to Cellular Effect

Caption: Workflow of this compound's effect on tubulin polymerization.

Antiangiogenic Activity: Targeting Tumor Blood Supply

Recent studies have highlighted the potent antiangiogenic properties of this compound derivatives. This activity is primarily mediated through the inhibition of key signaling pathways crucial for the formation of new blood vessels (angiogenesis), a process vital for tumor growth and metastasis. Specifically, this compound has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Axl receptor tyrosine kinase signaling pathways.[4][6]

Signaling Pathway: Inhibition of Angiogenesis

Caption: this compound's inhibition of VEGFR2 and Axl signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

Principle: Tubulin polymerization can be monitored by the increase in absorbance at 340 nm as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control for polymerization)

-

Nocodazole (positive control for inhibition)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Tubulin Solution: On ice, dilute the purified tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Compound Preparation: Prepare a series of dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

Assay Setup:

-

Pre-warm the 96-well plate to 37°C.

-

Add 10 µL of the this compound dilutions or control solutions to the appropriate wells.

-

To initiate the reaction, add 90 µL of the cold tubulin solution to each well.

-

-

Data Acquisition: Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each concentration of this compound.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Western Blot for VEGFR2 and Axl Inhibition

This protocol details the procedure to assess the effect of this compound on the phosphorylation of VEGFR2 and Axl in human umbilical vein endothelial cells (HUVECs).

Principle: Western blotting is used to detect changes in the phosphorylation status of VEGFR2 and Axl, indicating inhibition of their activation by this compound.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM)

-

VEGF and Gas6

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-VEGFR2, anti-VEGFR2, anti-p-Axl, anti-Axl, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 4 hours.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) or Gas6 (e.g., 400 ng/mL) for 15-30 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

-

-

SDS-PAGE and Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

HUVEC Tube Formation Assay

This assay evaluates the effect of this compound on the ability of HUVECs to form capillary-like structures.[5]

Principle: Endothelial cells, when cultured on a basement membrane extract, will form tube-like structures. Antiangiogenic compounds will inhibit this process.

Materials:

-

HUVECs

-

Basement Membrane Extract (e.g., Matrigel)

-

96-well plates

-

This compound

-

Calcein AM (for visualization)

Procedure:

-

Plate Coating: Thaw the Basement Membrane Extract on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Resuspend HUVECs in EGM containing various concentrations of this compound and seed them onto the solidified matrix.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification:

-

Stain the cells with Calcein AM.

-

Capture images using a fluorescence microscope.

-

Quantify the tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.

-

Chick Embryo Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to assess the antiangiogenic activity of this compound.[4][6][7]

Principle: The CAM of a developing chick embryo has a rich vascular network, making it an ideal system to study angiogenesis. Antiangiogenic compounds applied to the CAM will inhibit the growth of new blood vessels.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

This compound

-

Gelatin sponges or filter paper discs

Procedure:

-

Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity.

-

Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.

-

Compound Application: On embryonic day 8, place a sterile gelatin sponge or filter paper disc saturated with this compound or a control solution onto the CAM.

-

Incubation and Observation: Reseal the window and continue incubation until embryonic day 12. Observe and photograph the vasculature around the implant daily.

-

Analysis: Quantify the antiangiogenic effect by measuring the reduction in the number and length of blood vessels within a defined area around the implant.

References

- 1. e-century.us [e-century.us]

- 2. In vitro and in vivo antiangiogenic activity of this compound monohydrazide through inhibition of VEGFR2 and Axl pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The chick embryo chorioallantoic membrane (CAM) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promocell.com [promocell.com]

- 6. mdpi.com [mdpi.com]

- 7. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Desacetylvinblastine as a Vinblastine Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinblastine, a cornerstone of cancer chemotherapy, is a complex bisindole alkaloid derived from Catharanthus roseus. Its intricate structure and low natural abundance have driven extensive research into its biosynthesis and chemical synthesis. A key molecule in this landscape is desacetylvinblastine, the major and more potent metabolite of vinblastine. This technical guide provides a comprehensive overview of the role of this compound, not as a direct biosynthetic precursor in C. roseus, but as a critical active metabolite and a target for semi-synthetic strategies. We will delve into the biosynthetic pathway of vinblastine, the chemical synthesis methodologies, the regulatory signaling cascades, and detailed experimental protocols relevant to the synthesis, extraction, and analysis of these compounds.

The Biosynthetic Pathway of Vinblastine in Catharanthus roseus

The biosynthesis of vinblastine is a multi-step process involving numerous enzymes and intermediates, compartmentalized within different cell types and subcellular organelles in the plant. The pathway culminates in the coupling of two monomeric indole alkaloids: catharanthine and vindoline.

The final steps of vinblastine biosynthesis are:

-

Coupling of Catharanthine and Vindoline: This crucial step is catalyzed by a peroxidase enzyme (e.g., CrPrx1) and leads to the formation of an unstable intermediate, α-3',4'-anhydrovinblastine.[1]

-

Conversion to Vinblastine: The subsequent conversion of α-3',4'-anhydrovinblastine to vinblastine involves hydration and reduction steps. While the precise enzymatic machinery for this conversion in vivo is still under investigation, it is a key area of research for biotechnological production.[2]

It is critical to note that this compound is not a direct precursor in the de novo biosynthesis of vinblastine within C. roseus. Instead, it is the primary active metabolite of vinblastine in humans and other mammals.[3][4] Vinblastine undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes, where the acetyl group at the C4 position of the vindoline moiety is removed to yield this compound.[5]

Figure 1: Simplified biosynthetic and metabolic pathway of vinblastine.

Quantitative Data

Chemical Synthesis Yields

The semi-synthesis of vinblastine from its precursors, catharanthine and vindoline, has been optimized using various methods. The Iron(III)-promoted coupling is a prominent and efficient approach.

| Method | Key Reagents | Intermediate | Product(s) and Yield(s) |

| Fe(III)-Promoted Coupling | FeCl₃, NaBH₄, air (O₂) | Iminium ion | Vinblastine (40-43%), Leurosidine (20-23%)[6] |

| Modified Fe(III)-Promoted Coupling | Fe₂(SO₄)₃ | Anhydrovinblastine | Anhydrovinblastine (71%)[6] |

| Triarylaminium Radical Cation | Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) | Anhydrovinblastine | Anhydrovinblastine (up to 85%)[7] |

Cytotoxic Activity

This compound is not only a metabolite but also exhibits potent cytotoxic activity, in some cases greater than the parent compound, vinblastine.

| Compound | Cell Line | IC₅₀ |

| Vinblastine | A2780 (Ovarian Carcinoma) | 3.92–5.39 nM[8] |

| Vinblastine | MCF7 (Breast Carcinoma) | 1.72–3.13 nM[8] |

| Vinblastine | PC3 (Prostate Carcinoma) | 5.22 ± 0.12 µM |

| This compound | - | Reported to be more biologically active on a weight basis than vinblastine.[3] |

Note: Direct comparative IC₅₀ values for this compound from the same studies were not available in the searched literature. However, multiple sources confirm its higher potency.

Experimental Protocols

Chemical Synthesis: Fe(III)-Promoted Coupling for Vinblastine

This protocol is adapted from the work of Boger and coworkers and describes a one-pot synthesis of vinblastine.

Materials:

-

Catharanthine

-

Vindoline

-

Iron(III) chloride (FeCl₃)

-

Sodium borohydride (NaBH₄)

-

Trifluoroethanol (CF₃CH₂OH)

-

0.1 N Hydrochloric acid (HCl)

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware, including a round-bottom flask and stirring equipment.

Procedure:

-

Coupling Reaction:

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve catharanthine (1.0 equivalent) and vindoline (1.0 equivalent) in a mixture of 0.1 N aqueous HCl and trifluoroethanol (to solubilize the reactants).

-

Stir the solution at room temperature (23-25 °C).

-

Prepare a solution of FeCl₃ (5.0 equivalents) in deionized water and add it to the reaction mixture.

-

Stir the reaction mixture for 3 hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Oxidation and Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Saturate the solution with air by bubbling air through it.

-

Carefully add solid NaBH₄ (20-50 equivalents) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C.

-

Continue stirring at 0 °C for an additional hour.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).

-

Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate vinblastine and its isomers.[7]

-

Figure 2: Experimental workflow for the Fe(III)-promoted synthesis of vinblastine.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from biological samples (e.g., plasma, urine) for analytical or preparative purposes, based on methods for Vinca alkaloids.

Materials:

-

Biological sample (e.g., plasma, urine)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol

-

Acetonitrile

-

Ammonium acetate

-

Formic acid

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., Pentafluorophenyl (PFP) propyl or C18)

-

Mass spectrometer (for detection and quantification)

Procedure:

-

Sample Pre-treatment:

-

For plasma samples, pretreat with acetonitrile containing 0.1% formic acid to precipitate proteins. Centrifuge to pellet the precipitate.

-

For urine samples, dilution with the initial mobile phase may be sufficient.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elute this compound and other alkaloids with methanol or a high-percentage organic solvent mixture.

-

-

Chromatographic Separation (HPLC):

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Inject the sample onto the HPLC system.

-

A common mobile phase for separating vinblastine and this compound is a mixture of ammonium acetate buffer and methanol or acetonitrile, run in either isocratic or gradient mode. For example, isocratic elution with 5mM ammonium acetate and methanol on a PFP propyl column can be effective.

-

Detection can be achieved using UV absorbance (e.g., 254 nm) or, for higher sensitivity and specificity, mass spectrometry.

-

-

Purification (for preparative scale):

-

For isolating larger quantities, a preparative HPLC system with a larger column is used.

-

Fractions corresponding to the this compound peak are collected.

-

The collected fractions are pooled and the solvent is removed to yield the purified compound.

-

Regulation of the Vinblastine Biosynthetic Pathway

The biosynthesis of terpenoid indole alkaloids (TIAs), including vinblastine, is tightly regulated by a complex signaling network, with the plant hormone jasmonate playing a central role.

Elicitors, such as fungal cell wall components or wounding, trigger the biosynthesis of jasmonic acid. Jasmonic acid then initiates a signaling cascade that leads to the activation of transcription factors, which in turn upregulate the expression of genes encoding the enzymes of the TIA pathway.

Key transcription factors in this pathway include:

-

CrMYC2: A basic helix-loop-helix (bHLH) transcription factor that is an early responder to jasmonate signaling.

-

ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins: A family of AP2/ERF transcription factors that are activated by CrMYC2 and directly bind to the promoters of several TIA biosynthetic genes, including Strictosidine Synthase (STR).

-

ZCT (Zinc finger Catharanthus Transcription factor) proteins: A class of Cys2-His2 zinc finger proteins that act as repressors of the TIA pathway, providing a mechanism for fine-tuning alkaloid biosynthesis.

The interplay between these activators and repressors determines the overall flux through the TIA pathway and the accumulation of vinblastine and its precursors.

Figure 3: Jasmonate signaling pathway regulating vinblastine biosynthesis.

Conclusion

This compound holds a significant position in the pharmacology of Vinca alkaloids. While not a direct biosynthetic precursor in C. roseus, its role as a potent, active metabolite of vinblastine underscores the importance of understanding the metabolic fate of chemotherapeutic agents. The advances in the chemical synthesis of vinblastine, particularly the Fe(III)-promoted coupling of catharanthine and vindoline, provide robust methods for producing vinblastine and its analogues for further research and drug development. Furthermore, the elucidation of the complex regulatory networks governing vinblastine biosynthesis opens up new avenues for metabolic engineering and biotechnological production of these valuable anticancer compounds. This technical guide provides a foundational resource for researchers in the field, offering both a comprehensive overview and detailed experimental protocols to facilitate further investigation into this important class of natural products.

References

- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pp.bme.hu [pp.bme.hu]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and metabolism of vinblastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation, purification and characterization of vinblastine and vincristine from endophytic fungus Fusarium oxysporum isolated from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Desacetylvinblastine as a Microtubule Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desacetylvinblastine, a derivative of the potent anti-cancer agent vinblastine, is a member of the vinca alkaloid family of microtubule-targeting agents. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism as a microtubule inhibitor. The document details its effects on tubulin polymerization, summarizes its cytotoxic activity, and outlines the key signaling pathways implicated in its induction of cell cycle arrest and apoptosis. Detailed experimental protocols for core assays and visual representations of cellular mechanisms are provided to support further research and drug development efforts in this area.

Mechanism of Action: Inhibition of Microtubule Polymerization

This compound exerts its biological activity primarily by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in crucial cellular processes such as mitosis, intracellular transport, and maintenance of cell shape. Similar to other vinca alkaloids, this compound binds to β-tubulin subunits at the vinca-binding domain.[1] This binding event disrupts the assembly of tubulin heterodimers into microtubules.[2]

At lower concentrations, this compound suppresses the dynamic instability of microtubules by reducing the rates of both growth and shortening at the microtubule plus ends.[3] This "kinetic capping" of microtubule ends is a key aspect of its potent antimitotic activity.[3] At higher concentrations, the compound can lead to the depolymerization of existing microtubules.[2] The overall effect is a disruption of the mitotic spindle, leading to an arrest of cells in the M-phase of the cell cycle and subsequent induction of apoptosis.[1][2] The interaction of this compound with tubulin is competitive with other vinca alkaloids like vincristine.[4]

Quantitative Data on Biological Activity

Quantitative assessment of the biological activity of this compound is crucial for understanding its potency and therapeutic potential. The following tables summarize key quantitative data. Due to the limited availability of specific IC50 values for this compound across a wide range of cancer cell lines, data for its closely related parent compound, vinblastine, is also provided for comparative purposes. It is important to note that while their mechanism of action is similar, their potencies may differ.

Table 1: In Vitro Cytotoxicity of this compound Hydrazide (DAVBH) and Vinblastine

| Compound | Cell Line | Assay | IC50 | Citation |

| This compound Hydrazide (DAVBH) | HEK 293-CCK2R | ³H-Thymidine incorporation | ~10 nM | |

| Vinblastine | A549 (Lung Carcinoma) | Not Specified | 1.6 nM | |

| Vinblastine | MCF7 (Breast Carcinoma) | Not Specified | 1.3 nM | |

| Vinblastine | HeLa (Cervical Carcinoma) | Not Specified | 1.5 nM | |

| Vinblastine | PC-3 (Prostate Carcinoma) | Not Specified | 2.0 nM | |

| Vinblastine | HT-29 (Colorectal Adenocarcinoma) | Not Specified | 1.8 nM |

Table 2: Inhibition of Tubulin Polymerization

| Compound | Parameter | Value | Citation |

| This compound | Inhibition Constant (Ki) | 2 x 10⁻⁵ M | [4] |

| Vinblastine | IC50 (Tubulin Polymerization) | 32 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of microtubule inhibitors like this compound.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the extent of microtubule formation by monitoring the increase in light scattering (turbidity) as tubulin monomers polymerize into microtubules.

Materials:

-

Lyophilized tubulin (>99% pure, bovine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Positive Control (e.g., Vinblastine)

-

Vehicle Control (DMSO)

-

Pre-chilled 96-well half-area microplates

-

Temperature-controlled microplate reader (340 nm absorbance)

Procedure:

-

Preparation: Pre-warm the microplate reader to 37°C. Thaw all reagents on ice.

-

Compound Dilution: Prepare a 10x working stock of this compound and control compounds by diluting the stock solution in General Tubulin Buffer. Perform serial dilutions to test a range of concentrations.

-

Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Assay Initiation: Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of the pre-warmed 96-well plate.

-

To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot absorbance at 340 nm versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value is the concentration of this compound that inhibits the rate of polymerization by 50%.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of this compound that reduces cell viability by 50%.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cells grown on sterile glass coverslips

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with the desired concentration of this compound for a specified duration.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and then block non-specific antibody binding by incubating with 1% BSA in PBST for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Wash with PBS and then mount the coverslips onto glass slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Signaling Pathways and Cellular Effects

The inhibition of microtubule dynamics by this compound triggers a cascade of cellular events, primarily leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.

Cell Cycle Arrest

Disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), which prevents the cell from proceeding into anaphase until all chromosomes are correctly attached to the spindle microtubules. Prolonged activation of the SAC due to the action of this compound leads to a sustained arrest in mitosis. This arrest is characterized by the accumulation of cells in the G2/M phase of the cell cycle.

Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for the intrinsic pathway of apoptosis. Key signaling events include:

-

JNK Activation: Vinblastine has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins.

-